molecular formula C13H22Cl2N2O B1522393 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride CAS No. 1233642-07-3

2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride

Cat. No. B1522393
CAS RN: 1233642-07-3
M. Wt: 293.23 g/mol
InChI Key: DCLIWRPPOGBDJO-UHFFFAOYSA-N
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Description

2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride (2-(1-Bz-2-piperazinyl)ethanol dihydrochloride), also known as Bz-PED, is a synthetic compound that is used in scientific research. It is a white crystalline solid that is soluble in both water and ethanol. Bz-PED is a compound that has been studied for its potential applications in a variety of fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

“2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride” is a compound that can be utilized in the synthesis of various therapeutic agents. Its structure, featuring a piperazine ring, is a common motif in pharmaceuticals due to its versatility in chemical reactions. This compound can serve as a precursor or an intermediate in the synthesis of molecules with potential antipsychotic, antidepressant, or antihistaminic activities .

Pharmacology: Development of Drug Formulations

In pharmacology, this compound’s hydrochloride salt form increases its solubility, making it suitable for creating more bioavailable drug formulations. It can be explored for its pharmacokinetic properties and modified to enhance its efficacy and reduce toxicity in drug development processes .

Neuroscience: Neurotransmitter Receptor Modulation

The benzyl-piperazine moiety of the compound suggests that it may interact with neurotransmitter receptors, such as dopamine or serotonin receptors. This interaction could be harnessed to study neurological pathways and develop treatments for conditions like depression, anxiety, or Parkinson’s disease .

Biotechnology: Enzyme Inhibition Studies

“2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride” may act as an inhibitor for certain enzymes. It could be used in biotechnological research to study enzyme mechanisms or to screen for new inhibitors that could lead to the development of novel antibiotics or pesticides .

Chemistry: Catalyst in Organic Synthesis

The compound could function as a catalyst or a ligand in organic synthesis reactions. Its nitrogen-containing ring makes it a candidate for catalyzing reactions such as reductions or carbon-carbon bond formations, which are fundamental in creating complex organic molecules .

Materials Science: Functionalization of Polymers

In materials science, this compound could be used to functionalize polymers, imparting them with new properties such as increased flexibility, thermal stability, or even conductivity. This functionalization could lead to the development of new materials for use in various industries .

properties

IUPAC Name

2-(1-benzylpiperazin-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLIWRPPOGBDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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